molecular formula C26H32N2O7 B14115522 N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-triethoxybenzamide

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-triethoxybenzamide

Cat. No.: B14115522
M. Wt: 484.5 g/mol
InChI Key: PJRORYZKUGMZLB-UHFFFAOYSA-N
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Description

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-triethoxybenzamide is a synthetic compound that has garnered interest in the scientific community due to its potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoline moiety, which is known for its diverse biological activities, and a benzamide group, which enhances its chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-triethoxybenzamide typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-triethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-triethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes and signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-triethoxybenzamide is unique due to its combination of a quinoline core and a benzamide group, which imparts distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential therapeutic applications .

Properties

Molecular Formula

C26H32N2O7

Molecular Weight

484.5 g/mol

IUPAC Name

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-triethoxybenzamide

InChI

InChI=1S/C26H32N2O7/c1-6-33-21-14-17(15-22(34-7-2)24(21)35-8-3)25(29)27-12-11-16-13-18-19(31-4)9-10-20(32-5)23(18)28-26(16)30/h9-10,13-15H,6-8,11-12H2,1-5H3,(H,27,29)(H,28,30)

InChI Key

PJRORYZKUGMZLB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCCC2=CC3=C(C=CC(=C3NC2=O)OC)OC

Origin of Product

United States

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